molecular formula C9H19NO2 B13619755 Methyl 2-amino-4,4-dimethylhexanoate

Methyl 2-amino-4,4-dimethylhexanoate

Cat. No.: B13619755
M. Wt: 173.25 g/mol
InChI Key: IVHVSZVXDZRCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4,4-dimethylhexanoate is an organic compound with the molecular formula C9H19NO2 It is a derivative of hexanoic acid, featuring an amino group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4,4-dimethylhexanoate can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with an appropriate alkyl halide under basic conditions. The resulting product is then subjected to hydrolysis and esterification to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis techniques. These methods typically employ recyclable chiral auxiliaries and nickel complexes to ensure high yield and purity . The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,4-dimethylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted amino esters .

Scientific Research Applications

Methyl 2-amino-4,4-dimethylhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-amino-4,4-dimethylhexanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative that can participate in various biochemical processes .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 2-amino-4,4-dimethylhexanoate

InChI

InChI=1S/C9H19NO2/c1-5-9(2,3)6-7(10)8(11)12-4/h7H,5-6,10H2,1-4H3

InChI Key

IVHVSZVXDZRCLV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CC(C(=O)OC)N

Origin of Product

United States

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